trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride
Overview
Description
“trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride” is a research chemical with the CAS number 1156491-11-0 . It has a molecular weight of 237.65 . The IUPAC name is (1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of this compound involves the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride . The key step of the synthesis is a transformation of the carboxy group into the trifluoromethyl group by using sulfur tetrafluoride .Molecular Structure Analysis
The molecular formula of this compound is C10H11ClF3N . The InChI code is 1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H .Physical and Chemical Properties Analysis
This compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
An Efficient and Safe Method for Multigram Synthesis trans-2-(Trifluoromethyl)cyclopropylamine has been synthesized efficiently and safely on a multigram scale, a significant accomplishment given its complexity. The synthesis involves a multi-step process with a crucial cyclopropane ring formation, highlighting its potential for large-scale production in scientific research (Yarmolchuk et al., 2012).
Transformation and Synthesis Techniques The transformation of the carboxy group into the trifluoromethyl group, a pivotal step in the synthesis, is achieved using sulfur tetrafluoride. This advancement showcases the method's capability to produce significant quantities of the target product, facilitating further research and application of this compound (Bezdudny et al., 2011).
Application in Medicinal Chemistry
Role in Pharmaceuticals and Agrochemicals Cyclopropylamines, a class to which trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride belongs, are prevalent in pharmaceuticals and agrochemicals. Their synthesis involves a process that ensures high diastereoselectivity and can undergo cis/trans-isomerization, indicating their potential for creating diverse molecular structures useful in various scientific applications (West et al., 2019).
Exploration of Cyclopropane Stereochemistry Investigations into the stereochemistry of cyclopropane formation, involving organometallic complexes, provide insights into the molecular structure and behavior of compounds like this compound. This research contributes to understanding the chemical reactions and potential applications of cyclopropylamines in fields like medicinal chemistry (Casey & Strotman, 2004).
Biochemical Implications
Influence on Tumor Cell Proliferation Trans-amine-amidine-Pt(II) cationic complexes, which can be derived from compounds like this compound, have shown a significant influence on in vitro and in vivo tumor cell proliferation. The chemical structure and solvent used play a crucial role in their biological activity, marking an important research area for therapeutic applications (Marzano et al., 2010).
Properties
IUPAC Name |
(1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H/t8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBVQWSVKIOFQL-OULXEKPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156491-11-0 | |
Record name | rac-(1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.